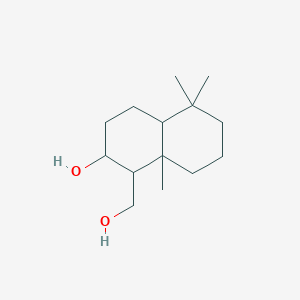
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- is a complex organic compound with the molecular formula C20H34O2 and a molecular weight of 306.4828 . This compound is also known by other names such as Labda-8(20),13-diene-15,19-diol, (E)-, and (+)-Agathadiol . It is a derivative of naphthalene and is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms added to the naphthalene ring system.
Preparation Methods
The synthesis of 1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups like halides or amines.
Scientific Research Applications
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- can be compared with similar compounds such as:
2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: This compound has a similar naphthalene-based structure but differs in the position and type of functional groups.
1-Naphthalenepropanol, α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-: Another related compound with variations in the side chains and functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares the naphthalene core but has different substituents and degrees of hydrogenation.
These comparisons highlight the uniqueness of 1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- in terms of its specific functional groups and structural configuration.
Properties
CAS No. |
59633-91-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-(hydroxymethyl)-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H26O2/c1-13(2)7-4-8-14(3)10(9-15)11(16)5-6-12(13)14/h10-12,15-16H,4-9H2,1-3H3 |
InChI Key |
QMHYASWEIMWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
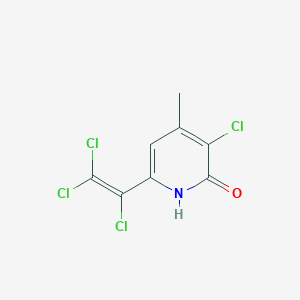
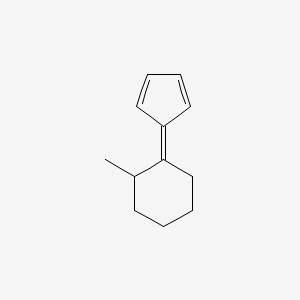
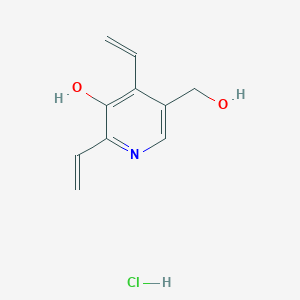

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
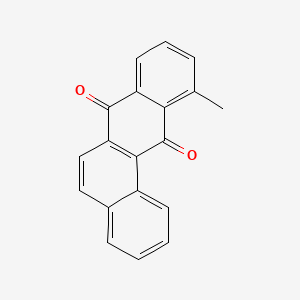


![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

acetate](/img/structure/B14600638.png)
